molecular formula C20H19NO4 B11393951 N-benzyl-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-benzyl-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11393951
M. Wt: 337.4 g/mol
InChI Key: OJZLSKQBHBFPPT-UHFFFAOYSA-N
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Description

N-benzyl-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 7-methoxy-4-methylcoumarin with benzylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or ethanol. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it may interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H19NO4/c1-13-16-9-8-15(24-2)10-18(16)25-20(23)17(13)11-19(22)21-12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,22)

InChI Key

OJZLSKQBHBFPPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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